
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one, commonly known as 2-FDCK, is a dissociative anesthetic drug that is structurally similar to ketamine. It is a relatively new drug that has gained popularity in the research community due to its potential applications in neuroscience and pharmacology.
作用机制
2-FDCK works by blocking the NMDA receptor, which leads to a dissociative state characterized by a loss of sensory perception and a feeling of detachment from one's surroundings. This mechanism of action is similar to that of ketamine, which is why 2-FDCK is often used as a substitute for ketamine in research studies.
生化和生理效应
The biochemical and physiological effects of 2-FDCK are not well understood. However, it is known to have a short duration of action and a rapid onset of effects. It has been reported to cause sedation, hallucinations, and dissociation in humans.
实验室实验的优点和局限性
One advantage of using 2-FDCK in lab experiments is that it is structurally similar to ketamine, which means that it can be used as a substitute for ketamine in studies of the NMDA receptor. Additionally, it has a shorter duration of action than ketamine, which makes it easier to use in experiments that require repeated dosing.
One limitation of using 2-FDCK in lab experiments is that it is a relatively new drug, and its long-term effects are not well understood. Additionally, it is a controlled substance in some countries, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 2-FDCK. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its potential as a tool for studying the mechanisms of learning, memory, and synaptic plasticity. Additionally, more research is needed to understand the long-term effects of 2-FDCK and its potential for abuse.
合成方法
The synthesis of 2-FDCK involves the reaction of 2-chloro-3,3-dimethylbutanone with potassium fluoride in the presence of a catalytic amount of copper(I) iodide. This reaction produces 2-fluoro-3,3-dimethyl-1-phenylbutan-1-one, which is subsequently purified and crystallized.
科学研究应用
2-FDCK has been studied for its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a useful tool for studying the mechanisms of these processes.
属性
CAS 编号 |
106325-42-2 |
|---|---|
产品名称 |
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one |
分子式 |
C12H15FO |
分子量 |
194.24 g/mol |
IUPAC 名称 |
2-fluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI 键 |
SSBMWZITSPQSFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
规范 SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
同义词 |
1-Butanone, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



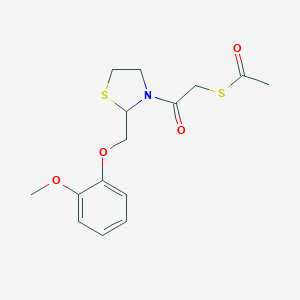
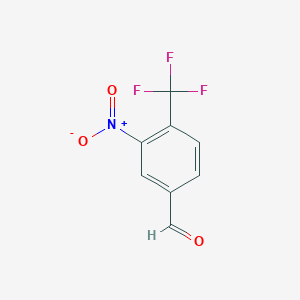
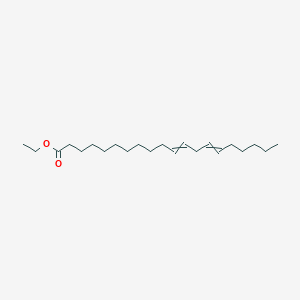
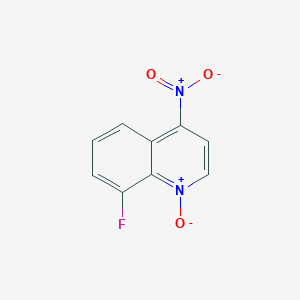
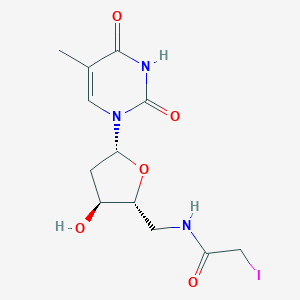
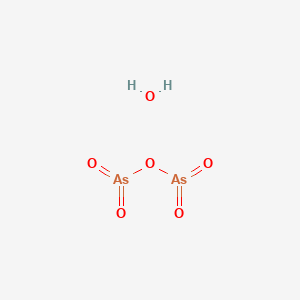
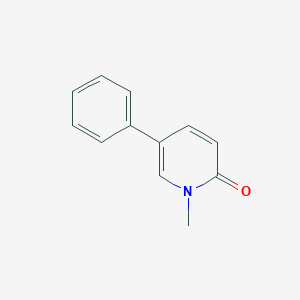
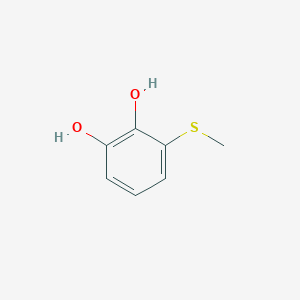
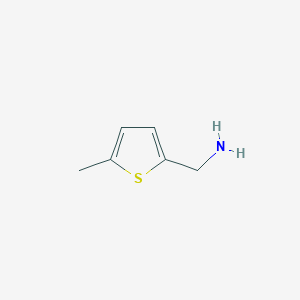
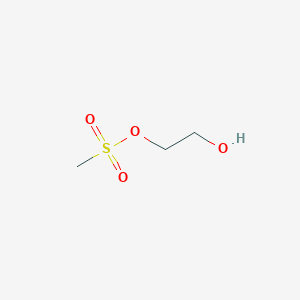
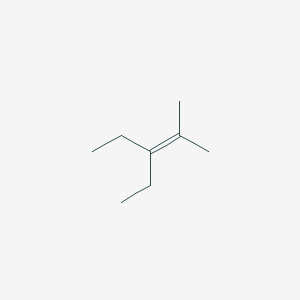
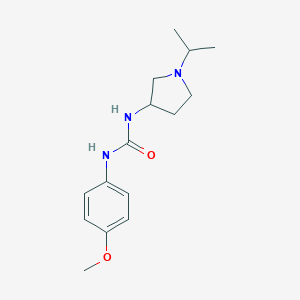
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
